Propionylthiocholine iodide

Descripción general

Descripción

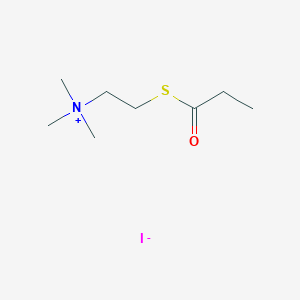

Propionylthiocholine iodide is a chemical compound with the molecular formula C8H18INOS. It is commonly used as a substrate in biochemical assays to measure the activity of cholinesterase enzymes, particularly acetylcholinesterase. This compound is a synthetic analog of acetylcholine, a neurotransmitter, and is valuable in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Propionylthiocholine iodide can be synthesized through the reaction of propionyl chloride with thiocholine, followed by the addition of iodine. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions

Propionylthiocholine iodide undergoes various chemical reactions, including:

Hydrolysis: It can be hydrolyzed by cholinesterase enzymes to produce propionic acid and thiocholine.

Oxidation: The thiocholine moiety can be oxidized to form disulfides.

Substitution: The iodide ion can be substituted with other halides or nucleophiles.

Common Reagents and Conditions

Hydrolysis: Catalyzed by cholinesterase enzymes in aqueous solutions.

Oxidation: Performed using oxidizing agents such as hydrogen peroxide or iodine.

Substitution: Conducted in the presence of nucleophiles like sodium chloride or potassium bromide in polar solvents.

Major Products Formed

Hydrolysis: Propionic acid and thiocholine.

Oxidation: Disulfides of thiocholine.

Substitution: Corresponding halide salts and substituted thiocholine derivatives.

Aplicaciones Científicas De Investigación

Enzyme Kinetics Studies

PTCh is frequently used in enzyme kinetics studies to characterize cholinesterases. Researchers have determined kinetic parameters such as the maximum velocity (Vmax) and the Michaelis-Menten constant (Km) using PTCh as a substrate. These studies help in understanding the catalytic efficiency of cholinesterases across different species and tissues.

- Example Study : A study on the brain and muscle tissues of Prionace glauca characterized cholinesterases using PTCh alongside other substrates. The results indicated that PTCh exhibited lower hydrolysis rates compared to acetylthiocholine iodide (ATCh), highlighting its specific utility in differentiating enzyme activity .

Toxicological Assessments

PTCh has been employed in toxicological assessments to evaluate the effects of various compounds on cholinesterase activity. It serves as a reliable indicator of enzyme inhibition, which can be crucial for assessing the impact of pesticides and environmental pollutants.

- Example Study : Research investigating the effects of nanosilver exposure on cholinesterase activities utilized PTCh to measure pseudocholinesterase activity. The findings revealed a dose-dependent inhibition of enzyme activity, underscoring PTCh's relevance in toxicity studies .

Biomonitoring Environmental Contaminants

The compound has applications in biomonitoring studies aimed at assessing the impact of organophosphate pesticides on aquatic organisms. By measuring the inhibition of cholinesterase activity using PTCh, researchers can infer the exposure levels and potential ecological impacts.

- Example Study : In a study involving stickleback fish, researchers characterized AChE and BChE activities using PTCh to monitor pesticide contamination in stream environments. The results indicated significant decreases in cholinesterase activity correlating with pesticide exposure .

Data Tables

The following table summarizes key findings from various studies utilizing propionylthiocholine iodide:

Case Study 1: Cholinesterase Inhibition by Chlorpyrifos

A study examined the effects of chlorpyrifos on AChE activity using PTCh as a substrate. The results demonstrated significant inhibition of AChE at various concentrations, indicating the potential neurotoxic effects of this pesticide on marine life .

Case Study 2: Nanosilver Exposure Effects

Research conducted on the impact of nanosilver nanoparticles revealed that exposure led to decreased pseudocholinesterase activity when measured with PTCh. This study highlighted concerns regarding nanoparticle toxicity in aquatic environments .

Mecanismo De Acción

Propionylthiocholine iodide acts as a substrate for cholinesterase enzymes, particularly acetylcholinesterase. The enzyme hydrolyzes the compound to produce propionic acid and thiocholine. This reaction mimics the natural hydrolysis of acetylcholine, allowing researchers to study the enzyme’s activity and inhibition. The molecular target is the active site of acetylcholinesterase, where the hydrolysis occurs.

Comparación Con Compuestos Similares

Similar Compounds

- Acetylthiocholine iodide

- Butyrylthiocholine iodide

- Acetylthiocholine chloride

Uniqueness

Propionylthiocholine iodide is unique due to its specific structure, which includes a propionyl group. This structural difference allows it to be hydrolyzed at a different rate compared to other thiocholine derivatives, providing distinct kinetic properties. This makes it particularly useful in studies requiring differentiation between various cholinesterase substrates.

Actividad Biológica

Propionylthiocholine iodide (PTC) is a synthetic compound that serves as a significant substrate for cholinergic enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its chemical structure, characterized by the propionyl group attached to a thiocholine moiety, enhances its reactivity in biochemical assays. This article explores the biological activity of PTC, including its interactions with cholinergic systems, enzymatic kinetics, toxicological implications, and relevant case studies.

- Chemical Formula : C₈H₁₈INOS

- Molecular Weight : 251.21 g/mol

- CAS Number : 1866-73-5

PTC mimics acetylcholine (ACh) but exhibits reduced binding affinity to cholinergic receptors due to the bulkier propionyl group. This results in a shorter duration of action and a weaker overall effect compared to ACh. PTC acts as a competitive inhibitor at the neuromuscular junction, leading to muscle weakness and paralysis, making it a valuable tool for studying neuromuscular transmission and cholinergic mechanisms .

Enzymatic Activity

PTC is primarily utilized in research to characterize cholinesterase activity. The hydrolysis of PTC generates thiocholine, which can be quantified using colorimetric assays such as the Ellman method. This method measures the formation of a colored product from thiocholine, allowing researchers to assess enzyme kinetics effectively.

Table 1: Kinetic Parameters of Cholinesterases Using PTC as Substrate

| Species | Vmax (µM/min/mg protein) | Km (µM) |

|---|---|---|

| M. bassanus | 10.24 | 15.3 |

| C. ciconia | 20.48 | 4.8 |

| A. cinerea | 5.15 | 150.1 |

Data derived from studies on plasma cholinesterases in various bird species .

Toxicological Implications

PTC is classified as a moderately toxic compound, causing irritation to skin and eyes upon contact. Ingestion may lead to gastrointestinal disturbances such as nausea and diarrhea . Its role in biomonitoring studies is crucial for detecting exposure to anticholinesterase compounds, particularly in environmental toxicology .

Case Studies

- Cholinesterase Inhibition in Birds : A study assessed the plasma cholinesterase activity of three bird species using PTC as a substrate. Results indicated varying sensitivity to PTC among species, with significant inhibition observed under specific conditions .

- Resistance Studies : Research on the common pistachio psyllid demonstrated differences in AChE activity when exposed to PTC and other substrates. The study highlighted how resistance populations exhibited altered kinetic parameters compared to susceptible populations .

- Environmental Monitoring : PTC has been employed in studies investigating the effects of environmental pollutants on cholinesterase activity, providing insights into the biochemical impacts of organophosphate exposure .

Propiedades

IUPAC Name |

trimethyl(2-propanoylsulfanylethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NOS.HI/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQIXLJDWWVGAE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)SCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24578-90-3 (Parent) | |

| Record name | Trimethyl(2-propionylthioethyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40940118 | |

| Record name | N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1866-73-5 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(1-oxopropyl)thio]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1866-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl(2-propionylthioethyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionylthiocholine iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(2-propionylthioethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of propionylthiocholine iodide in scientific research?

A1: this compound is widely employed as a substrate to measure cholinesterase (ChE) activity in various organisms, including insects, fish, and birds. [, , , , , , , , , , ] This artificial substrate allows researchers to assess the enzyme's kinetic parameters and its sensitivity to inhibitors like pesticides and heavy metals.

Q2: How does this compound interact with cholinesterase?

A2: this compound binds to the active site of cholinesterase, mimicking the natural substrate, acetylcholine. The enzyme hydrolyzes the thioester bond, releasing thiocholine, which can be detected spectrophotometrically. [, , , , , , ]

Q3: Can this compound be used to assess the impact of environmental pollutants?

A4: Yes, the inhibition of cholinesterase activity by pesticides, particularly organophosphates and carbamates, can be measured using this compound as a substrate. [, , , , ] This makes it a valuable tool in ecotoxicological studies to evaluate the impact of these pollutants on various organisms.

Q4: Is there a standardized protocol for using this compound in cholinesterase assays?

A5: While this compound is a widely used substrate, there is no universally standardized protocol for cholinesterase assays. The specific assay conditions, including buffer composition, pH, temperature, and substrate concentration, can vary depending on the research question and the organism being studied. [, , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.